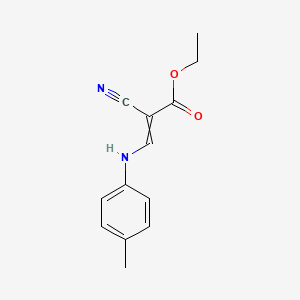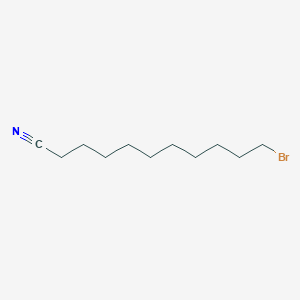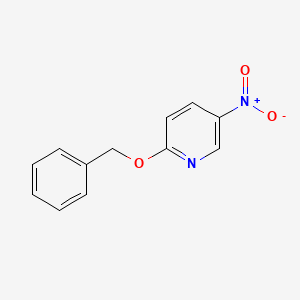
2-(Benzyloxy)-5-nitropyridin
Übersicht
Beschreibung
2-(Benzyloxy)-5-nitropyridine is an organic compound that is used in various scientific and laboratory experiments. It is an important intermediate in organic synthesis and has been used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other chemicals. The compound is also used as a reagent in organic reactions and as a catalyst in some reactions. 2-(Benzyloxy)-5-nitropyridine is also known as 2-benzyloxypyridine-5-nitro, 2-benzyloxy-5-nitropyridine, or simply 2-BENP.
Wissenschaftliche Forschungsanwendungen
1. Synthese von Benzyl Ethern und Estern 2-(Benzyloxy)-5-nitropyridin kann zur Synthese von Benzyl Ethern und Estern verwendet werden . Diese Verbindung entwickelt sich zu einem milden, bequemen und in einigen Fällen einzigartig effektiven neuen Reagenz für die Synthese dieser Verbindungen . Diese Anwendung ist besonders nützlich in der organischen und medizinischen Chemie.
Herstellung von Schutzgruppen
Die Verbindung kann zur Herstellung von Schutzgruppen verwendet werden . Schutzgruppen werden in der organischen Synthese häufig verwendet, um funktionelle Gruppen vorübergehend vor den nachteiligen Auswirkungen synthetischer Umwandlungen zu schützen.
Reagenz zur Alkylierung
this compound kann als Reagenz zur Alkylierung fungieren . Alkylierung ist ein Prozess der Übertragung einer Alkylgruppe von einem Molekül auf ein anderes. Dies ist ein grundlegender Prozess in der organischen Chemie.
Synthese von mehrzähnigen Chelatliganden
this compound kann zur Synthese von mehrzähnigen Chelatliganden verwendet werden . Diese Liganden werden in der Koordinationschemie verwendet, um stabile Komplexe mit Metallionen zu bilden.
Pharmazeutische Forschung
Diese Verbindung kann in der pharmazeutischen Forschung verwendet werden . Es kann als pharmazeutisches Zwischenprodukt fungieren, d. h. es kann zur Synthese verschiedener pharmazeutischer Medikamente verwendet werden.
Herstellung von sequenziellen Polypeptiden
this compound kann zur Herstellung von sequenziellen Polypeptiden verwendet werden . Polypeptide sind Ketten von Aminosäuren und bilden die Grundlage von Proteinen. Diese Anwendung ist besonders relevant in der Biochemie und Molekularbiologie.
Eigenschaften
IUPAC Name |
5-nitro-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-14(16)11-6-7-12(13-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSNUJNCJUGMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304284 | |
| Record name | 2-benzyloxy-5-nitro-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75926-54-4 | |
| Record name | NSC165277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzyloxy-5-nitro-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



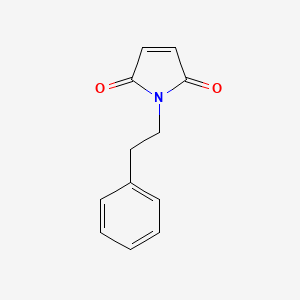

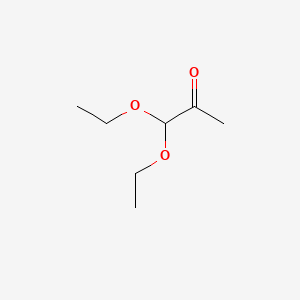
![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)
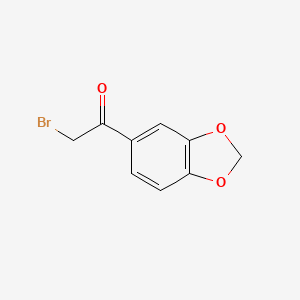
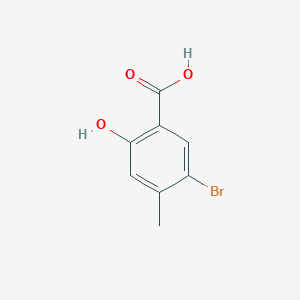
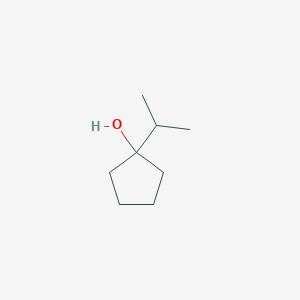

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)
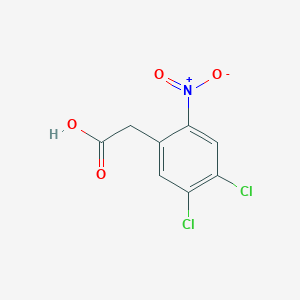
![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)
